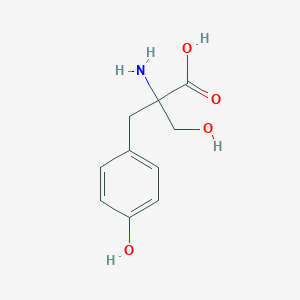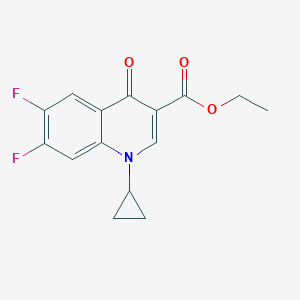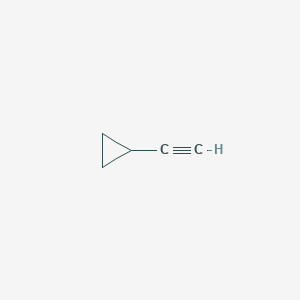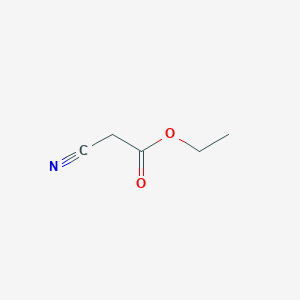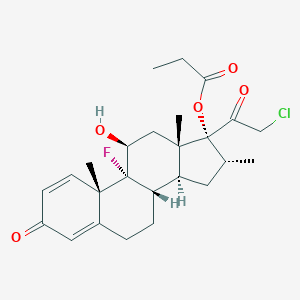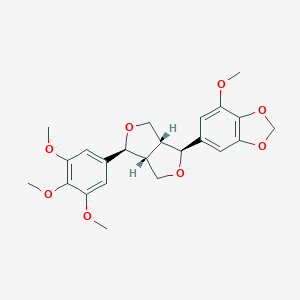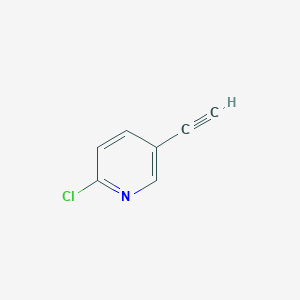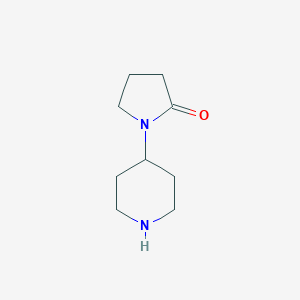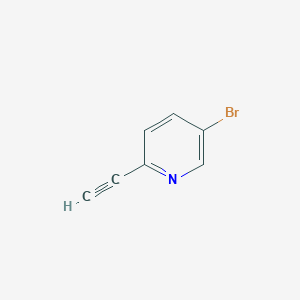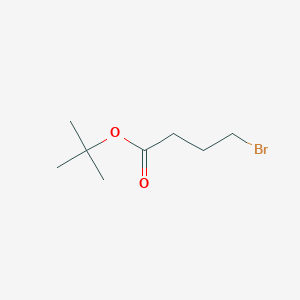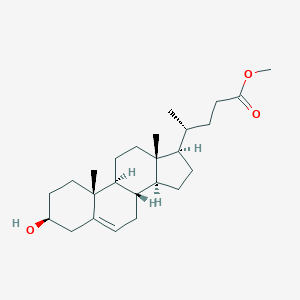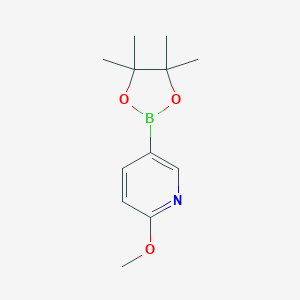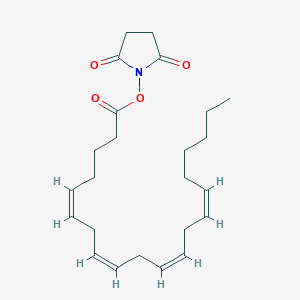
(2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves complex organic synthesis methods. For example, the synthesis of tetra-deuterated pAEA from 2-aminoethyl dihydrogen phosphate-1,1,2,2-d(4) and the target compound has been achieved, highlighting the intricate steps required to produce such specialized molecules (Cheng et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray crystallography and conformational analysis. These studies reveal the spatial arrangement of atoms within the molecules and their geometric configurations, which are crucial for understanding the compound's reactivity and properties (Zubarev et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives are pivotal in exploring its reactivity and potential applications. For instance, studies on the synthesis and reactivity of related compounds provide insights into the mechanisms and outcomes of various chemical reactions, such as ring-closing metathesis and hydrogenation processes (Mathys & Kraft, 2014).
Physical Properties Analysis
The physical properties, including melting points, boiling points, and solubility, are essential for determining the compound's suitability for specific applications. Research on similar compounds highlights the importance of these properties in the practical use and handling of these chemicals (Bortolini et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are critical for the compound's applications in synthesis and manufacturing. Studies on similar compounds shed light on these aspects, providing valuable information for future research and application development (Schomaker et al., 2007).
科学的研究の応用
Icosapent Ethyl in Cardiovascular Disease Prevention
Icosapent ethyl, a derivative of eicosapentaenoic acid (EPA), is an example of a compound with significant research interest due to its cardiovascular benefits. It is approved for reducing triglyceride levels in patients with severe hypertriglyceridemia and has shown efficacy in reducing the risk of ischemic events, including myocardial infarction and stroke, in patients at risk for cardiovascular disease (Kim & McCormack, 2014); (Jia et al., 2020).
Environmental Impacts and Toxicity Studies
The review by Bedoux et al. (2012) on the antimicrobial agent triclosan (TCS) highlights the environmental persistence and toxicity concerns of certain synthetic compounds. It details how TCS, used in various consumer products, can degrade into potentially more toxic compounds, indicating the importance of studying the environmental fate and toxicological impacts of synthetic chemicals (Bedoux et al., 2012).
Synthesis and Reactivity in Material Science
Another area of research relevance is the synthesis and structural systematics of polyicosahedral clusters for materials science applications, as discussed by Teo and Zhang (1995). This work illustrates the complexity and potential of using structured metallic clusters in creating advanced materials, which could relate to the synthetic pathways or structural analysis of the compound (Teo & Zhang, 1995).
Safety And Hazards
This compound should be handled with care. Some general safety measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXVZDBDYJGWCM-DOFZRALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

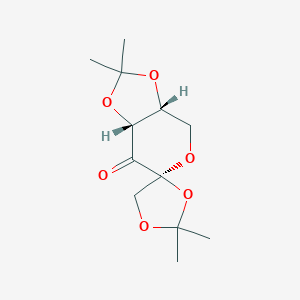
![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)
